Trimethylsilyl diphenylphosphinate
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Overview
Description
Trimethylsilyl diphenylphosphinate is an organophosphorus compound characterized by the presence of a trimethylsilyl group attached to a diphenylphosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyl diphenylphosphinate can be synthesized through the reaction of diphenylphosphinic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: Trimethylsilyl diphenylphosphinate undergoes various chemical reactions, including:
Substitution Reactions: It can react with alkyl halides to form alkyl diphenylphosphinates.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield diphenylphosphinic acid.
Cross-Coupling Reactions: It participates in carbon-carbon bond-forming reactions with organosilicon compounds in the presence of trimethylsilyl triflate.
Common Reagents and Conditions:
Trimethylsilyl Triflate: Used as a promoter in ether-forming and cross-coupling reactions
Acids and Bases: Employed in hydrolysis reactions to cleave the trimethylsilyl group.
Major Products Formed:
Ethers: Formed in reactions with alkoxytrimethylsilanes.
Cross-Coupling Products: Resulting from reactions with organosilicon compounds.
Diphenylphosphinic Acid: Produced through hydrolysis.
Scientific Research Applications
Trimethylsilyl diphenylphosphinate has diverse applications in scientific research:
Organic Synthesis: Used as a reagent in various organic transformations, including the formation of carbon-carbon and carbon-oxygen bonds
Materials Science: Employed in the modification of surfaces and the synthesis of advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of trimethylsilyl diphenylphosphinate involves its ability to act as a nucleophile or electrophile in various reactions. The trimethylsilyl group can be cleaved under specific conditions, allowing the diphenylphosphinate moiety to participate in further chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl and diphenyl groups .
Comparison with Similar Compounds
Diphenylphosphinic Acid: A direct hydrolysis product of trimethylsilyl diphenylphosphinate.
Ethyl Diphenylphosphinate: Another derivative of diphenylphosphinic acid used in similar applications.
Uniqueness: this compound is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and stability compared to other diphenylphosphinate derivatives. This makes it particularly useful in specific synthetic applications where controlled reactivity is desired .
Properties
CAS No. |
18789-78-1 |
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Molecular Formula |
C15H19O2PSi |
Molecular Weight |
290.37 g/mol |
IUPAC Name |
diphenylphosphoryloxy(trimethyl)silane |
InChI |
InChI=1S/C15H19O2PSi/c1-19(2,3)17-18(16,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI Key |
NZOGKYHRLVZQAM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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